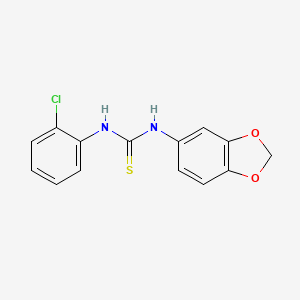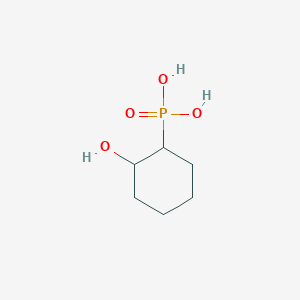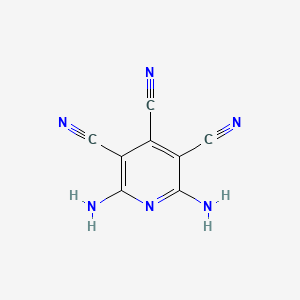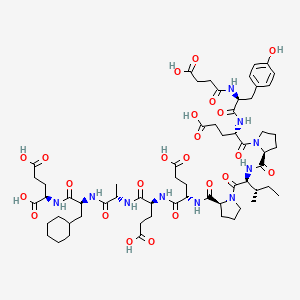![molecular formula C19H14O B14157705 ([1,1'-Biphenyl]-2-yl)(phenyl)methanone CAS No. 1985-32-6](/img/structure/B14157705.png)
([1,1'-Biphenyl]-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-yl(phenyl)methanone, also known as 4-phenylbenzophenone, is an organic compound with the molecular formula C19H14O. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a biphenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(phenyl)methanone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
[1,1’-Biphenyl]-2-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of UV absorbers, fragrances, and as an intermediate in the synthesis of other complex organic compounds
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-yl(phenyl)methanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups attached to a carbonyl group.
4-Phenylbenzophenone: Similar structure but with different substitution patterns on the phenyl rings.
Phenylacetone: Contains a phenyl group attached to an acetone moiety
Uniqueness
[1,1’-Biphenyl]-2-yl(phenyl)methanone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various specialized applications .
特性
CAS番号 |
1985-32-6 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
phenyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChIキー |
ZBVQEUUTPTVMHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

